molecular formula C12H10N2OS B181957 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 75791-83-2

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No. B181957
CAS RN: 75791-83-2
M. Wt: 230.29 g/mol
InChI Key: OOUWLEUZCYBWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one (DMBT) is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. It is a structural analog of the natural compound harmine, which has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism Of Action

The mechanism of action of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one is not fully understood, but it is believed to act by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting MAO activity, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one increases the levels of these neurotransmitters, which can have a variety of effects on the brain and body. Additionally, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been shown to inhibit the activity of NF-κB signaling pathway, which is involved in the inflammatory response.

Biochemical And Physiological Effects

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which can lead to a reduction in inflammation. 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent for cancer. Furthermore, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been shown to inhibit the activity of MAO enzymes, which can lead to an increase in the levels of neurotransmitters, such as serotonin and dopamine, and have a variety of effects on the brain and body.

Advantages And Limitations For Lab Experiments

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in a variety of scientific research fields. However, there are also some limitations to using 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one is not fully understood, which may limit its potential applications in some research fields.

Future Directions

There are several future directions for research on 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one, including further investigation of its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, more research is needed to determine the potential toxicity and side effects of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one, as well as its potential applications in other scientific research fields, such as immunology and virology. Overall, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has shown great potential for a variety of scientific research applications, and further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one can be synthesized by several methods, including the reaction of 2-amino-5-methylthiazole with 2,3-dibromobenzoic acid followed by cyclization with sodium hydride, or the reaction of 2,3-dibromo-5-methylpyrazine with 2-mercaptobenzoic acid followed by cyclization with sodium hydride. These methods have been optimized to increase yield and purity of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one, and the compound can be further purified by column chromatography or recrystallization.

Scientific Research Applications

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been investigated for its potential applications in a variety of scientific research fields, including pharmacology, neurobiology, and biochemistry. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Furthermore, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to inhibit the activity of monoamine oxidase (MAO) enzymes and increase the levels of neurotransmitters, such as serotonin and dopamine.

properties

CAS RN

75791-83-2

Product Name

2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2,8-dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one

InChI

InChI=1S/C12H10N2OS/c1-7-3-4-9-10(5-7)16-12-13-8(2)6-11(15)14(9)12/h3-6H,1-2H3

InChI Key

OOUWLEUZCYBWRD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3C(=O)C=C(N=C3S2)C

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=O)C=C(N=C3S2)C

Other CAS RN

75791-83-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.